2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide
CAS No.: 897458-66-1
Cat. No.: VC7716268
Molecular Formula: C16H16ClN3OS
Molecular Weight: 333.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897458-66-1 |
|---|---|
| Molecular Formula | C16H16ClN3OS |
| Molecular Weight | 333.83 |
| IUPAC Name | 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propylacetamide |
| Standard InChI | InChI=1S/C16H16ClN3OS/c1-2-7-18-15(21)8-13-10-22-16-19-14(9-20(13)16)11-3-5-12(17)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,18,21) |
| Standard InChI Key | UNXJEZOSBSECQP-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl |
Introduction
The compound 2-[6-(4-Chlorophenyl)imidazo[2,1-b] thiazol-3-yl]-N-propylacetamide belongs to a class of heterocyclic molecules containing imidazo[2,1-b] thiazole scaffolds. These structures are widely studied for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the chlorophenyl group and N-propylacetamide moiety in its structure suggests potential applications in medicinal chemistry.
Synthesis Pathway
The synthesis of compounds related to imidazo[2,1-b] thiazoles typically involves multi-step reactions:
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Formation of the Imidazo-Thiazole Core:
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Reactants such as thiourea and halogenated ketones are used to construct the thiazole ring.
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Cyclization with imidazole derivatives forms the fused heterocyclic system.
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Functionalization with Chlorophenyl Group:
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Electrophilic substitution introduces the chlorophenyl substituent at position 6 of the imidazo-thiazole scaffold.
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Introduction of N-Propylacetamide Moiety:
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An amide bond is formed by reacting the intermediate with propionyl chloride or equivalent reagents under basic conditions.
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Antimicrobial Activity
Compounds containing imidazo[2,1-b] thiazoles have shown notable antimicrobial properties against both Gram-positive and Gram-negative bacteria by targeting bacterial enzymes or cell wall synthesis pathways .
Anticancer Potential
The structural similarity to other imidazo-thiazoles suggests potential anticancer activity through mechanisms like DNA intercalation or enzyme inhibition (e.g., kinases). Docking studies have shown that similar compounds bind effectively to active sites of cancer-related proteins .
Analytical Data
Applications in Drug Development
The compound’s scaffold is being explored for:
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Development of broad-spectrum antibiotics.
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Design of kinase inhibitors for cancer therapy.
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Anti-inflammatory drugs targeting arachidonic acid pathways.
Limitations and Future Directions
While promising, further studies are needed to:
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Evaluate toxicity profiles in vivo.
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Optimize pharmacokinetics and bioavailability.
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Explore modifications to improve selectivity for specific targets.
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